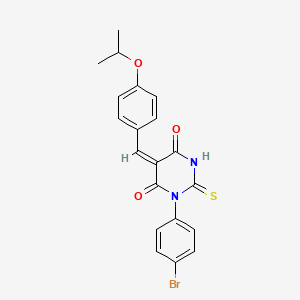![molecular formula C20H22N2O2 B5011766 2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)
2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone, commonly known as DM-PPO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a phthalazinone derivative that has a unique structure and properties that make it a valuable tool for research.
Wirkmechanismus
DM-PPO works by absorbing light energy and transferring it to a nearby molecule, which can then undergo a chemical reaction. This process is known as energy transfer, and it is a crucial mechanism in many biological and chemical processes.
Biochemical and Physiological Effects:
DM-PPO has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DM-PPO is its ability to act as a fluorescent probe, which makes it an ideal tool for imaging and tracking biological processes. However, its use is limited by its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DM-PPO, including its use in the development of new imaging techniques, drug delivery systems, and catalysts. Additionally, further studies are needed to explore its potential applications in the treatment of cancer and other diseases.
In conclusion, DM-PPO is a valuable tool for scientific research due to its unique structure and properties. Its potential applications in various fields make it an area of interest for researchers, and further studies are needed to explore its full potential.
Synthesemethoden
DM-PPO can be synthesized using different methods, but the most common approach involves the reaction of 2,4-dimethylphenol with 1,4-dibromobutane to produce 4-(2,4-dimethylphenoxy)butyl bromide. This intermediate product is then reacted with phthalic anhydride in the presence of a base to produce DM-PPO.
Wissenschaftliche Forschungsanwendungen
DM-PPO has several potential applications in scientific research, including its use as a fluorescent probe, a photosensitizer, and a catalyst. Its unique structure and properties make it an ideal candidate for various applications, including imaging, drug delivery, and organic synthesis.
Eigenschaften
IUPAC Name |
2-[4-(2,4-dimethylphenoxy)butyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-9-10-19(16(2)13-15)24-12-6-5-11-22-20(23)18-8-4-3-7-17(18)14-21-22/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULLNFZMULIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3C=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(butylamino)sulfonyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B5011696.png)
![5-{3,5-dichloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011703.png)
![1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5011706.png)
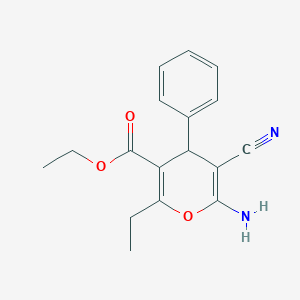
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011721.png)

![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)
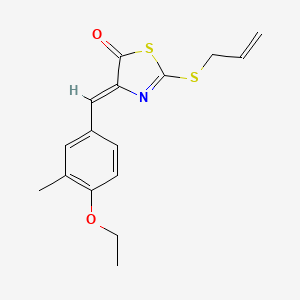


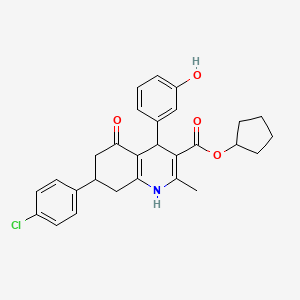
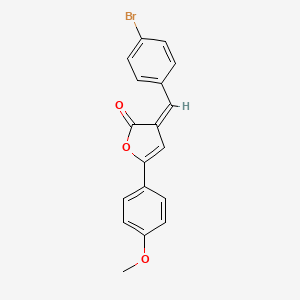
![4-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5011792.png)
